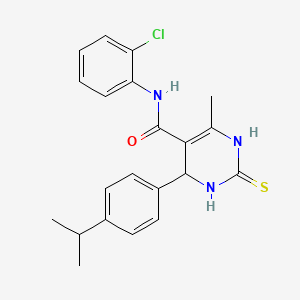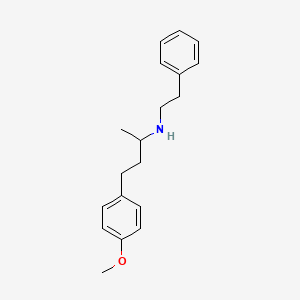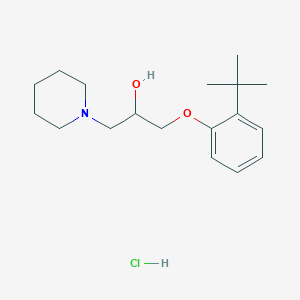![molecular formula C19H15NO B4935927 1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one CAS No. 64257-37-0](/img/structure/B4935927.png)
1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused benzene and quinoline rings, which contribute to its unique chemical properties. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminobenzophenone derivatives with suitable reagents under acidic or basic conditions. For instance, the condensation of 2-aminobenzophenone with aldehydes or ketones in the presence of a catalyst can lead to the formation of the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. Catalysts and solvents are chosen to maximize yield and minimize environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1-Phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one exerts its effects is often related to its interaction with biological targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to its observed biological activities. For instance, it could interact with DNA or proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness: 1-Phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
1-phenyl-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-18-12-16(13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)10-11-17(19)20-18/h1-11,16H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZRPKCJWDRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
![Oxalic acid;1-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol](/img/structure/B4935870.png)
![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![N-(1-phenylethyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B4935879.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}imidazolidine-2,4-dione](/img/structure/B4935896.png)

![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B4935906.png)
![methyl (4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4935909.png)
![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)

